molecular formula C21H30O2 B095868 (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one CAS No. 18326-16-4

(4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one

Cat. No. B095868
CAS RN: 18326-16-4
M. Wt: 314.5 g/mol
InChI Key: FKAHPGYZYOKISC-LAUBAEHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one, also known as 7-hydroxymitragynine, is a potent psychoactive compound found in the leaves of the Mitragyna speciosa tree. This compound has been the subject of numerous scientific studies due to its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine is not fully understood, but it is believed to interact with the mu-opioid receptors in the brain. This interaction leads to the activation of the reward pathway, which is responsible for the feelings of pleasure and euphoria associated with the compound.

Biochemical And Physiological Effects

The biochemical and physiological effects of (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine are varied and complex. Some of the reported effects include pain relief, mood enhancement, relaxation, and sedation. However, these effects can vary depending on the dose and route of administration.

Advantages And Limitations For Lab Experiments

One of the advantages of studying (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine in the laboratory is its potency. This compound is highly potent, which makes it an ideal candidate for studying the effects of opioids on the brain. However, one of the limitations of studying this compound is its complex synthesis, which can make it difficult to obtain in large quantities.

Future Directions

There are several future directions for the study of (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine. One area of research is the development of new pain management therapies based on the compound. Another area of research is the development of addiction treatment therapies that target the mu-opioid receptors in the brain. Additionally, researchers are interested in studying the long-term effects of (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine on the brain and body.

Synthesis Methods

The synthesis of (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine is a complex process that involves several steps. The starting material for the synthesis is mitragynine, which is extracted from the leaves of the Mitragyna speciosa tree. Mitragynine is then converted to (4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine using a series of chemical reactions, including oxidation and reduction.

Scientific Research Applications

(4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-oneragynine has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the areas of research include pain management, addiction treatment, and mood enhancement.

properties

CAS RN

18326-16-4

Product Name

(4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

(4aS,10aR)-7-methoxy-1,1,4a-trimethyl-8-propan-2-yl-4,9,10,10a-tetrahydro-3H-phenanthren-2-one

InChI

InChI=1S/C21H30O2/c1-13(2)19-14-7-10-17-20(3,4)18(22)11-12-21(17,5)15(14)8-9-16(19)23-6/h8-9,13,17H,7,10-12H2,1-6H3/t17-,21+/m0/s1

InChI Key

FKAHPGYZYOKISC-LAUBAEHRSA-N

Isomeric SMILES

CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCC(=O)C3(C)C)C)OC

SMILES

CC(C)C1=C(C=CC2=C1CCC3C2(CCC(=O)C3(C)C)C)OC

Canonical SMILES

CC(C)C1=C(C=CC2=C1CCC3C2(CCC(=O)C3(C)C)C)OC

synonyms

14-Isopropyl-13-methoxypodocarpa-8,11,13-trien-3-one

Origin of Product

United States

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